

physical appearance and stability of nickel citrate

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Compound of Interest

Compound Name: Nickel citrate

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An In-depth Technical Guide to the Physical Appearance and Stability of **Nickel Citrate**

Introduction

Nickel citrate, a nickel salt of citric acid, is a compound of significant interest in various fields, including electroplating, catalysis, and materials science.[1][2] Its utility is intrinsically linked to its physical and chemical properties, particularly its appearance, solubility, and stability under different environmental conditions. This technical guide provides a comprehensive overview of the physical appearance and stability of **nickel citrate**, intended for researchers, scientists, and professionals in drug development.

Physical Appearance

Nickel citrate typically presents as a crystalline solid. The hydrated form, Nickel(II) citrate hydrate, is the most common variant. Its appearance can vary from a faint or light green to a very dark green, and it is generally found as a powder or in crystalline form.[1][3] Some sources also describe it as a greenish or bluish-green solid.[1][2] The compound has no characteristic odor.[4] The green color is characteristic of many nickel(II) compounds, which are often green and soluble in water.[4]

Structurally, **nickel citrate** features nickel(II) ions chelated by citrate ligands through their carboxylate and hydroxyl functional groups.[1] The coordination around the nickel center is typically octahedral.[1] X-ray crystallography has been used to confirm a layered configuration where nickel's octahedral centers are bonded with oxygen atoms from the citrate ligands.[5][6]

Physicochemical Properties

A summary of the key physical and chemical properties of **nickel citrate** is presented in Table 1.

Table 1: Summary of Physical and Chemical Properties of **Nickel Citrate**

Property	Value	References
Molecular Formula	$\text{Ni}_3(\text{C}_6\text{H}_5\text{O})_2$ (anhydrous)	[2][7]
$\text{C}_{12}\text{H}_{10}\text{Ni}_3\text{O}_{14}$ (anhydrous)	[3][7]	
$\text{Ni}_3(\text{C}_6\text{H}_5\text{O})_2 \cdot x\text{H}_2\text{O}$ (hydrated)	[8]	
Molecular Weight	554.28 g/mol (anhydrous basis)	[3][7]
Appearance	Faint green to very dark green powder or crystals	[3]
Green to bluish-green solid	[1]	
Odor	No characteristic odor	[4]
Density	~2.3 g/cm ³	[5]
1.85 g/cm ³ at 21.9°C	[2][9]	
Solubility	Soluble in water	[1][8][9]
Slightly soluble in ethanol	[2]	
Melting Point	~250°C (with decomposition)	[5]
A hydrated form (10H ₂ O) melts at 529K (256°C)	[10]	

Stability Profile

The stability of **nickel citrate** is a critical parameter for its storage, handling, and application. It is influenced by temperature, pH, and exposure to light and humidity.

Thermal Stability

Nickel citrate exhibits moderate thermal stability, undergoing decomposition upon heating. The process is multi-stepped and dependent on the temperature and surrounding atmosphere.^[1]^[11]

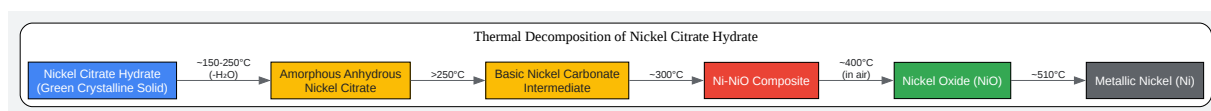
- **Initial Decomposition:** The decomposition can begin at temperatures as low as 333 K (60°C).^[10] Heating to 150°C shows a noticeable decrease in the intensity of citrate bands in infrared spectroscopy, indicating the start of decomposition.^[11]
- **Dehydration and Anhydrous Decomposition:** The first step of decomposition involves the elimination of water molecules, leading to the formation of an amorphous solid.^[11] Between 200-250°C, a continuous decomposition of the citrate anions occurs.^[11]
- **Formation of Intermediates and Final Products:** Further heating leads to the decomposition of the anhydrous citrate, which is accompanied by the formation of a basic nickel carbonate intermediate.^[11] The formation of a Ni-NiO composite begins at 300°C.^[11]^[12] The final decomposition products can be nickel oxide (NiO) or metallic nickel, depending on the temperature and atmosphere (e.g., air vs. inert).^[1] A residue corresponding to NiO is obtained at 400°C, while metallic nickel formation is observed around 510°C.^[11]

A summary of the thermal decomposition stages is provided in Table 2.

Table 2: Thermal Decomposition Behavior of **Nickel Citrate**

Temperature Range	Observed Event	Resulting Products/Changes	References
~60°C (333 K)	Start of decomposition	Initial structural changes	[10]
150°C	Onset of decomposition	Decrease in citrate band intensity (IR)	[11]
200 - 250°C	Water elimination, citrate decomposition	Amorphous solid, basic nickel carbonate intermediate	[11]
~250°C	Melts with decomposition	Nickel oxide and citric acid fragments	[5]
300°C	Composite formation begins	Ni-NiO composite	[11][12]
400°C	Residue formation	Nickel Oxide (NiO)	[11]
~510°C	Further decomposition	Metallic Nickel (Ni)	[11]

The thermal decomposition pathway is a critical consideration for applications involving high temperatures, such as catalyst preparation.



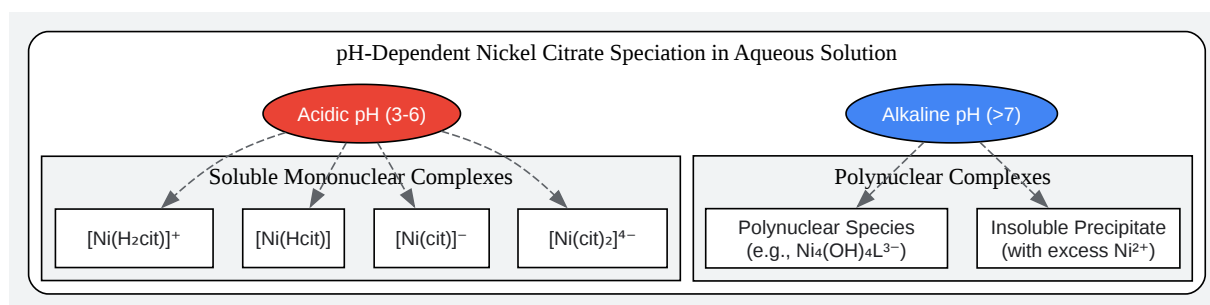
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Caption: Thermal decomposition pathway of **nickel citrate**.

pH-Dependent Stability and Speciation

The stability of **nickel citrate** in aqueous solutions is highly dependent on pH. Citric acid is a polyprotic acid, and its speciation, along with the formation of various nickel-citrate complexes, changes with pH.

- Acidic to Neutral pH (pH 3-6): In this range, several mononuclear complexes have been characterized, including NiL^- , NiHL , NiH_2L^+ , and NiL_2^{4-} (where L represents the citrate anion).^{[13][14]}
- Alkaline pH: In weakly alkaline solutions, polynuclear complex species can form.^{[6][15]} When there is an excess of Ni(II) ions compared to the citrate concentration in alkaline solutions (e.g., pH 11), insoluble polynuclear Ni(II) -citrate complexes can precipitate.^{[13][15]}^[16] This precipitation is influenced by the molar ratio of nickel to citrate and the specific pH.^{[15][16]}



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Caption: pH-dependent speciation of **nickel citrate**.

Experimental Protocols

The characterization of **nickel citrate**'s physical properties and stability involves several standard analytical techniques.

Synthesis Protocol

A common laboratory-scale synthesis of **nickel citrate** involves the reaction of a soluble nickel(II) salt with citric acid.^[1]

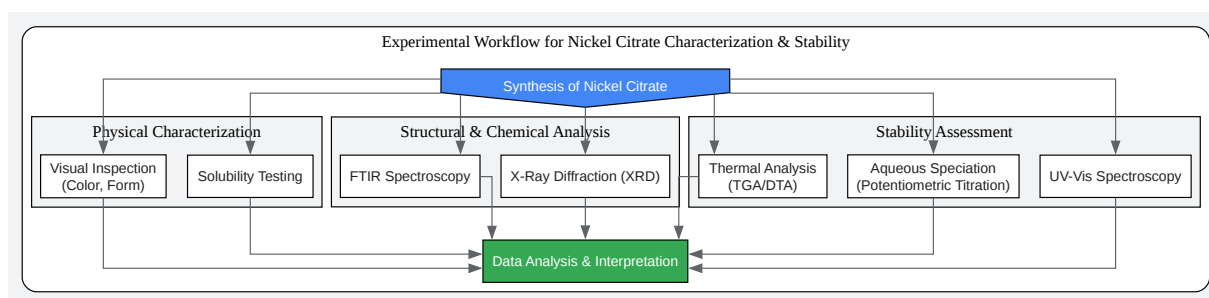
- **Preparation of Solutions:** Prepare an aqueous solution of a nickel(II) salt (e.g., nickel sulfate, $\text{NiSO}_4 \cdot 6\text{H}_2\text{O}$) and a separate aqueous solution of citric acid or a citrate salt (e.g., trisodium citrate).
- **Reaction:** Mix the two solutions. The molar ratio of nickel to citrate can be adjusted to target specific complex formations.
- **pH Adjustment:** Adjust the pH of the mixture, often with a base like sodium hydroxide, to promote the complexation and precipitation of **nickel citrate**.^[1]
- **Isolation:** The resulting **nickel citrate** product can be isolated from the solution by filtration, followed by washing to remove unreacted starting materials and byproducts.
- **Drying:** The isolated solid is then dried, for instance, in an oven at a controlled temperature (e.g., 60-80°C) to obtain the final hydrated **nickel citrate** product.

Stability and Characterization Protocols

A general workflow for assessing the stability and properties of synthesized **nickel citrate** is outlined below.

- **Physical Characterization:**
 - **Visual Inspection:** Note the color and physical form (powder, crystals).
 - **Solubility Tests:** Assess solubility in water and other relevant solvents.
- **Structural and Chemical Analysis:**
 - **Fourier-Transform Infrared (FTIR) Spectroscopy:** Acquire spectra of the sample to identify characteristic functional groups (carboxylate, hydroxyl) and confirm the coordination of citrate to nickel. This is also used to monitor changes during thermal decomposition.^[11]
^[15]

- X-ray Diffraction (XRD): Perform XRD analysis on the solid sample to determine its crystal structure and phase purity.[6][11] This technique is crucial for identifying the crystalline phases of thermal decomposition products like NiO and Ni.[12]
- Thermal Stability Analysis:
 - Thermogravimetric Analysis (TGA) / Differential Thermal Analysis (DTA): Use TGA/DTA to heat the sample under a controlled atmosphere (e.g., air or nitrogen) at a constant rate. TGA measures the change in mass with temperature, identifying dehydration and decomposition steps, while DTA detects endothermic or exothermic transitions.[11]
- Aqueous Stability Analysis:
 - Potentiometric Titration: To determine the stability constants of various nickel-citrate complexes in solution, titrate a solution containing nickel(II) ions and citric acid with a standard base (e.g., NaOH). Monitor the pH throughout the titration. The resulting data can be analyzed with software to model complex formation equilibria.[14][15][17]
 - UV-Visible Spectroscopy: Measure the absorbance spectra of **nickel citrate** solutions at different pH values. Changes in the spectra can indicate the formation of different complex species in the solution.[15]



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Caption: Workflow for stability and characterization.

Conclusion

Nickel citrate is a green, crystalline solid that is soluble in water. Its stability is markedly influenced by temperature and pH. Thermally, it undergoes a multi-step decomposition beginning at moderate temperatures to ultimately yield nickel oxide or metallic nickel. In aqueous solutions, its speciation is complex and pH-dependent, forming various soluble mononuclear complexes in acidic conditions and potentially precipitating as insoluble polynuclear complexes in alkaline media, particularly with an excess of nickel ions. A thorough understanding of these properties, assessed through standard analytical protocols, is essential for the effective application of **nickel citrate** in scientific and industrial contexts.

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